molecular formula C22H18N4O4S3 B2885025 Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1021226-03-8

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B2885025
CAS No.: 1021226-03-8
M. Wt: 498.59
InChI Key: CJDBEZZVTHEMQB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is involved in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2017) described the utilization of related precursors for generating diverse heterocycles such as pyrrole, pyridine, and thiazole derivatives, highlighting their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This underscores the compound's role in developing novel insecticides.

Antiparkinsonian Activity

Azam et al. (2009) explored derivatives of a structurally similar compound for their antiparkinsonian activity. The research demonstrated significant activity in combating haloperidol-induced catalepsy in mice, suggesting a potential therapeutic pathway for Parkinson's disease treatment through modulation of oxidative stress and neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).

Antitumor Activity

Research conducted by Edrees and Farghaly (2017) on related benzo[cyclohepta]pyrido[2,3-d]pyrimidin derivatives unveiled potent antitumor activity against liver and breast cancer cell lines. This discovery points to the compound's relevance in cancer research, particularly in identifying new chemotherapeutic agents (Edrees & Farghaly, 2017).

Antimicrobial Agents

The compound's derivatives have been studied for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines exhibiting significant antibacterial and antifungal activities against various pathogens, highlighting the compound's applicability in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Fluorescent Properties

Rangnekar and Rajadhyaksha (1986) explored derivatives of the compound for their fluorescent properties, evaluating their efficacy as fluorescent whitening agents for polyester fibers. This research demonstrates the compound's utility in material science, particularly in textile manufacturing (Rangnekar & Rajadhyaksha, 1986).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by esterification with ethanol and acetylation with acetic anhydride.", "Starting Materials": [ "Ethyl 4-aminobenzoate", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate ethyl ester.", "Acetylation of the ethyl ester with acetic anhydride in the presence of a catalyst such as pyridine to form Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] }

1021226-03-8

Molecular Formula

C22H18N4O4S3

Molecular Weight

498.59

IUPAC Name

ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

CJDBEZZVTHEMQB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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